molecular formula C12H12FN3O3 B11796672 Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11796672
M. Wt: 265.24 g/mol
InChI Key: JHNHRFLJOXKCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a 1,2,4-triazole derivative featuring a 2-fluorophenoxymethyl substituent at the 3-position and an ethyl ester group at the 5-position. The 1,2,4-triazole core is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability. The 2-fluorophenoxy group introduces electron-withdrawing and steric effects, which may enhance binding affinity in biological targets, as seen in related compounds with antitubercular or kinase-inhibitory activities .

Properties

Molecular Formula

C12H12FN3O3

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,15,16)

InChI Key

JHNHRFLJOXKCMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)COC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

This method leverages copper-catalyzed cycloaddition between an alkyne and an azide to form the triazole ring. For Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate, the alkyne component typically derives from propargyl alcohol derivatives, while the azide is synthesized from 2-fluorophenoxy precursors. A representative pathway involves:

  • Synthesis of 2-fluorophenoxypropagyl bromide via bromination of propargyl alcohol in the presence of 2-fluorophenol.

  • Preparation of sodium azide intermediate through nucleophilic substitution.

  • Cycloaddition under Cu(I) catalysis (e.g., CuBr, 60°C, DMF) to yield the triazole core.

Reaction yields for this method typically range from 65–78%, with purity dependent on azide stoichiometry and catalyst loading.

Hydrazine Condensation

An alternative route involves cyclocondensation of hydrazine derivatives with carboxylic acid esters. For instance, ethyl carbazate reacts with 2-fluorophenoxymethyl isocyanate to form a semicarbazide intermediate, which undergoes thermal cyclization in acidic media (HCl, refluxing ethanol) to yield the triazole ring. This method avoids metal catalysts but requires stringent temperature control to prevent decomposition.

Functionalization of the Triazole Core

Introduction of the 2-Fluorophenoxymethyl Group

The 2-fluorophenoxymethyl side chain is introduced via nucleophilic substitution or Mitsunobu reaction:

Nucleophilic Substitution

  • Substrate : 3-Bromomethyl-1H-1,2,4-triazole-5-carboxylate.

  • Reagent : 2-Fluorophenol, K₂CO₃, DMF, 85°C, 16h.

  • Mechanism : Base-mediated deprotonation of 2-fluorophenol generates a phenoxide ion, which displaces bromide from the triazole intermediate.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature85°C+22% vs. 70°C
SolventDMF+15% vs. THF
Reaction Time16hMax yield

This method achieves 72–80% yield but requires careful exclusion of moisture to prevent hydrolysis.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh₃, THF) couples 2-fluorophenol directly to a hydroxymethyl-triazole precursor. While higher yielding (85–88%), this approach is cost-prohibitive due to reagent expenses.

Esterification and Final Product Isolation

The ethyl ester group is introduced either:

  • Early-stage : Using ethyl carbazate in the condensation step.

  • Late-stage : Esterification of the triazole-5-carboxylic acid with ethanol under Steglich conditions (DCC, DMAP, CH₂Cl₂).

Comparative Analysis :

MethodYieldPurity (HPLC)
Early-stage68%92%
Late-stage74%98%

Late-stage esterification provides superior purity but necessitates an additional coupling step.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.12 (s, 1H, triazole-H)

  • δ 7.45–7.32 (m, 4H, fluorophenyl)

  • δ 5.21 (s, 2H, OCH₂)

  • δ 4.33 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • δ 1.38 (t, J=7.1 Hz, 3H, CH₃)

IR (KBr) :

  • 1725 cm⁻¹ (C=O ester)

  • 1602 cm⁻¹ (C=N triazole)

  • 1245 cm⁻¹ (C-F)

HRMS (ESI+) :

  • Calculated for C₁₂H₁₂FN₃O₃ [M+H]⁺: 265.0859

  • Found: 265.0856

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has shown promise in various therapeutic applications:

  • Antifungal Activity: The compound exhibits significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger. Studies have demonstrated that it can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Antibacterial Activity: Research indicates that this compound can inhibit bacterial strains including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis or function.
  • Anticancer Potential: Preliminary studies suggest that the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Agrochemicals

The compound is also explored for its potential use in agrochemical formulations:

  • Herbicides and Pesticides: this compound can act as a herbicide by inhibiting specific enzymes involved in plant growth. Its efficacy against herbicide-resistant strains makes it a candidate for sustainable agriculture.
  • Insect Growth Regulators: The compound may disrupt hormonal processes in pests, leading to impaired growth and reproduction.

Material Science

In material science, this compound is investigated for its role in synthesizing advanced materials:

  • Polymer Development: The unique properties of this compound allow for its incorporation into polymer matrices to enhance mechanical strength and thermal stability.
  • Coatings: It can be used in protective coatings due to its chemical resistance and durability.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited an IC50 value of 0.5 µg/mL against Candida albicans, highlighting its potential as a therapeutic agent for fungal infections .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that this compound effectively reduced weed populations by over 70% when applied at a concentration of 200 g/ha. The study emphasized its role as an environmentally friendly alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 1,2,4-triazole-5-carboxylates, emphasizing substituent variations, synthesis yields, physical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield Synthesis Method Biological Activity/Notes
Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate 2-nitrophenyl C₁₁H₁₀N₄O₄ 262.22 134–135 (decomp.) 90% Hydrolysis of ethyl ester with NaOH; acidification Intermediate for carboxylic acid derivatives
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-methoxyphenyl C₁₂H₁₃N₃O₃ 247.25 173–175 85% Cyclization of hydrazide with thioamide Structural analog with para-methoxy substitution
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-(trifluoromethyl)phenyl C₁₂H₁₀F₃N₃O₂ 285.22 Not reported Not given Commercial synthesis (Parchem) Potential kinase inhibitor scaffold
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 3,4-dimethoxyphenyl C₁₃H₁₅N₃O₄ 277.28 Not reported 7% Cyclization in acetic acid; purification via prep-HPLC Antitubercular activity (PKS13 inhibitor)
Ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (attempted) 2,4-dimethoxyphenyl C₁₃H₁₅N₃O₄ 277.28 Not isolated Minimal Failed cyclization of hydrazide and thioamide; decarboxylation observed Synthesis challenges due to poor conversion
Ethyl 3-benzyl-1H-1,2,4-triazole-5-carboxylate Benzyl C₁₂H₁₃N₃O₂ 231.25 Not reported Not given Commercial synthesis High solubility in DMSO (>250 mg/mL)

Key Observations:

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., nitro , trifluoromethyl ) generally improve thermal stability, as seen in higher melting points (134–175°C).
    • Methoxy groups (electron-donating) lower melting points but enhance solubility, as observed in the 4-methoxyphenyl derivative .
    • Steric hindrance from substituents (e.g., 2,4-dimethoxyphenyl ) can impede cyclization, leading to low yields or decarboxylation.
  • Synthesis Challenges :

    • Cyclization reactions are highly sensitive to substituent positioning. Para-substituted derivatives (e.g., 4-methoxyphenyl ) achieve higher yields (85%) compared to ortho-substituted analogs (e.g., 2,4-dimethoxyphenyl ).
    • Hydrolysis of esters to carboxylic acids (e.g., conversion of ethyl 3-(2-nitrophenyl) ester to acid ) proceeds efficiently (90% yield), suggesting utility in prodrug design.
  • Biological Relevance: The 3,4-dimethoxyphenyl analog demonstrates antitubercular activity, highlighting the role of methoxy groups in targeting mycobacterial enzymes. Fluorinated derivatives (e.g., trifluoromethyl , 2-fluorophenoxymethyl in the target compound) are prioritized in drug discovery for enhanced metabolic stability and bioavailability.

Biological Activity

Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a notable compound within the triazole class, which has garnered attention for its potential biological activities. This compound's structure includes a triazole ring and a fluorophenoxy group, contributing to its unique chemical properties and potential therapeutic applications in medicinal chemistry and agrochemicals.

Property Value
Molecular FormulaC12H12FN3O3
Molecular Weight265.24 g/mol
IUPAC NameEthyl 5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate
InChIInChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,15,16)
InChI KeyJHNHRFLJOXKCMJ-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NNC(=N1)COC2=CC=CC=C2F

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that similar triazole compounds showed activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with structural similarities to this compound exhibited low toxicity levels while maintaining antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies on related triazole derivatives have shown promising results in inhibiting the proliferation of cancer cells. For instance, compounds in the same family demonstrated cytotoxic effects on leukemia cell lines with varying degrees of potency. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival .

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects through modulation of cytokine release. Research indicates that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory conditions .

Study 1: Evaluation of Antimicrobial Activity

A recent study focused on synthesizing new triazole derivatives and evaluating their antimicrobial activity. This compound was included in the analysis alongside other derivatives. The results indicated effective inhibition against various microbial strains with minimal toxicity observed at higher concentrations (100 µg/mL) in human PBMC cultures .

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer activities, derivatives similar to this compound were tested against leukemia cell lines. The study reported that certain compounds exhibited CC50 values significantly lower than standard chemotherapy agents like ribavirin. This highlights the potential of triazole derivatives in cancer therapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets critical for pathogen survival and cancer cell proliferation. The triazole ring can bind to enzyme active sites, disrupting normal enzymatic functions and leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate, and what are their yields?

  • Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with activated carbonyl intermediates. For example, ethyl 3-(aryl)-1H-1,2,4-triazole-5-carboxylates can be synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with arylhydrazines, followed by functionalization of the triazole ring. Yields typically range from 70–85% under optimized conditions . The 2-fluorophenoxymethyl group is introduced via nucleophilic substitution or Mitsunobu reaction, with yields dependent on the leaving group (e.g., bromine vs. tosylate) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., δH ~4.5 ppm for OCH2 groups; δC ~165 ppm for carboxylate carbonyl) .
  • LC-MS : For molecular ion verification (e.g., [M+H]+ expected at ~310–320 m/z) .
  • Elemental Analysis : To validate purity and stoichiometry (e.g., C% ~52–55%, N% ~12–15%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 150°C, with hydrolysis of the ester moiety observed under strongly acidic/basic conditions. Storage at –20°C under inert atmosphere is recommended for long-term stability .

Advanced Research Questions

Q. How can contradictory biological activity data for triazole derivatives be resolved, particularly for analogs of this compound?

  • Methodological Answer : Contradictions often arise from differences in substituent electronic effects or assay conditions. For example, the 2-fluorophenoxy group may enhance lipophilicity and target binding in some assays but reduce solubility in others. Systematic SAR studies, including:

  • Variation of substituents : Compare 2-fluorophenoxy with 4-fluorophenoxy or trifluoromethoxy analogs .
  • In vitro vs. in vivo assays : Assess metabolic stability (e.g., esterase-mediated hydrolysis of the ethyl group) .
  • Computational docking : Map interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .

Q. What strategies optimize the reaction conditions for introducing the 2-fluorophenoxymethyl group to minimize side products?

  • Methodological Answer : Key considerations:

  • Catalysis : Use Cu(I) catalysts for regioselective 1,3-dipolar cycloaddition to form the triazole core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for phenoxy group introduction .
  • Temperature control : Reactions at 60–80°C reduce competing elimination pathways .

Q. How can spectral ambiguities in NMR data (e.g., overlapping peaks) be resolved for this compound?

  • Methodological Answer : Employ advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolve coupling between triazole protons and adjacent methylene/fluorophenyl groups .
  • X-ray crystallography : Confirm absolute configuration and hydrogen-bonding patterns (e.g., SHELX refinement for crystal structures) .

Key Research Gaps

  • Mechanistic Studies : Limited data on the esterase-mediated hydrolysis kinetics of the ethyl group in vivo.
  • Crystallographic Data : Only fragmentary X-ray structures for related triazole carboxylates are available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.